![molecular formula C13H18N2O2 B1300885 (S)-benzyl piperidin-3-ylcarbamate CAS No. 478646-33-2](/img/structure/B1300885.png)
(S)-benzyl piperidin-3-ylcarbamate
Overview
Description
“(S)-Benzyl piperidin-3-ylcarbamate” is a chemical compound with the CAS Number: 478646-33-2 and a molecular weight of 234.3 . It has a linear formula of C13H18N2O2 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “(S)-Benzyl piperidin-3-ylcarbamate”, has been a topic of interest in recent scientific literature . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular . Thus, two new C-N bonds are formed .Molecular Structure Analysis
The molecular structure of “(S)-Benzyl piperidin-3-ylcarbamate” is represented by the linear formula C13H18N2O2 . It has a molecular weight of 234.29 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives like “(S)-Benzyl piperidin-3-ylcarbamate” involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“(S)-Benzyl piperidin-3-ylcarbamate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Intermediate for Pigments
This compound is used as an intermediate in the production of pigments . Pigments are substances that absorb certain wavelengths of visible light and give color to other materials.
Organic Synthesis
“(S)-benzyl piperidin-3-ylcarbamate” is an important raw material and intermediate used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes.
Pharmaceuticals
This compound is used in the pharmaceutical industry as an intermediate . It plays a crucial role in the development of new drugs and treatments.
Agrochemicals
It is also used in the production of agrochemicals . Agrochemicals include pesticides, fertilizers, and other chemicals used in agriculture to enhance crop yield and protect crops from pests.
Dyestuff
“(S)-benzyl piperidin-3-ylcarbamate” is used in the production of dyestuffs . Dyestuffs are substances that impart color to a material. The dye is generally applied in an aqueous solution, and may require a mordant to improve the fastness of the dye on the fiber.
Antibacterial Agents
This compound is a useful intermediate for the synthesis of a variety of chiral aminopiperidinyl quinolones, which are potent antibacterial agents against resistant pathogens .
Inhibitors of Tie-2 Kinase
It is also used in the synthesis of alkynylpyrimidine amide derivatives, which are orally available inhibitors of Tie-2 kinase . Tie-2 is a receptor tyrosine kinase that is expressed primarily on endothelial cells and is known to play a critical role in angiogenesis.
Safety and Hazards
The safety information for “(S)-Benzyl piperidin-3-ylcarbamate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
benzyl N-[(3S)-piperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHZGURGZRSODK-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363797 | |
Record name | Benzyl (3S)-piperidin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-benzyl piperidin-3-ylcarbamate | |
CAS RN |
478646-33-2 | |
Record name | Benzyl (3S)-piperidin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 478646-33-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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